Bohb hydrochloride

Description

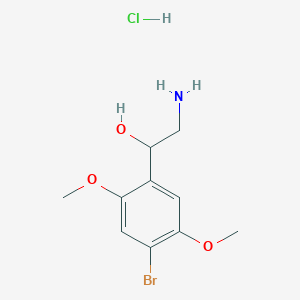

β-Hydroxy 2C-B hydrochloride (BOHB HCl) is a synthetic research chemical with the formal name α-(aminomethyl)-4-bromo-2,5-dimethoxy-benzenemethanol, monohydrochloride. Its molecular formula is C₁₀H₁₄BrNO₃·HCl, and it is supplied as a crystalline solid with a purity of ≥98% . The compound is structurally related to the phenethylamine class of psychoactive substances but is distinguished by a β-hydroxy substitution on the ethylamine side chain.

Properties

IUPAC Name |

2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO3.ClH/c1-14-9-4-7(11)10(15-2)3-6(9)8(13)5-12;/h3-4,8,13H,5,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKXSQBBUXYJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(CN)O)OC)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601341954 | |

| Record name | 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601341954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807631-10-3 | |

| Record name | BOH-2C-b hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0807631103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanol hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601341954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOH-2C-B HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUC6E4BQS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bohb hydrochloride involves the reaction of α-(aminomethyl)-4-bromo-2,5-dimethoxy-benzenemethanol with hydrochloric acid. The reaction conditions typically include:

Temperature: The reaction is usually carried out at room temperature.

Purification: The product is purified to achieve a purity of ≥98%.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Using large reactors to handle the increased volume of reactants.

Quality Control: Ensuring the final product meets the required purity standards through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

Bohb hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: Reduction reactions can alter the functional groups present in the compound.

Substitution: Substitution reactions can occur at the aromatic ring or the side chains.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Analytical Chemistry

Bohb hydrochloride is primarily utilized as an analytical reference standard in forensic chemistry and toxicology. Its role is crucial for the identification and quantification of similar compounds, particularly in complex biological matrices.

| Application Area | Description |

|---|---|

| Reference Standard | Used to calibrate instruments for accurate measurement of related compounds. |

| Toxicology | Helps in the detection and analysis of substances in biological samples. |

Biological Research

In biological studies, this compound has been investigated for its potential effects as a signaling molecule and its role in metabolic processes:

- Mitochondrial Fuel: It acts as an efficient mitochondrial fuel, influencing the redox state of NAD+/NADH and reducing mitochondrial reactive oxygen species production.

- Histone Deacetylase Inhibition: The compound has been noted for its ability to inhibit histone deacetylases, leading to the upregulation of genes that protect against oxidative stress.

Case Study: Mitochondrial Function

A study demonstrated that this compound enhances mitochondrial function by modulating energy metabolism pathways, which could have implications for metabolic disorders like diabetes.

Medical Applications

This compound is being explored for its therapeutic potential, particularly in treating metabolic disorders such as diabetic ketoacidosis (DKA).

Clinical Insights:

- A study on plasma levels of beta-hydroxybutyrate (BOHB) indicated that a plasma BOHB value of less than 1.5 mmol/L effectively defines the resolution of DKA in patients with Type 1 Diabetes .

- The sensitivity and specificity of this cut-point were reported at 83% and 87%, respectively, highlighting the compound's clinical relevance.

Mechanism of Action

The mechanism of action of Bohb hydrochloride involves several molecular targets and pathways:

Mitochondrial Fuel: Acts as an efficient mitochondrial fuel, altering the NAD+/NADH and Q/QH2 couples and reducing the production of mitochondrial reactive oxygen species.

Signaling Molecule: Influences the opening of potassium channels and regulation of calcium channels.

Histone Deacetylase Inhibitor: Inhibits histone deacetylases, resulting in the upregulation of genes involved in protection against oxidative stress and regulation of metabolism.

Comparison with Similar Compounds

Key Properties

- CAS Registry Number : 807631-10-3

- Molecular Weight : 312.6 g/mol

- Storage : Stable for ≥5 years at -20°C .

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: BOHB HCl vs. 2C-B

2C-B (4-bromo-2,5-dimethoxyphenethylamine) is a well-known phenethylamine derivative and a structural analog of BOHB HCl. The primary difference lies in the β-hydroxy group present in BOHB HCl, which replaces the ethylamine side chain’s hydrogen in 2C-B.

Functional Implications :

The β-hydroxy group in BOHB HCl likely alters its pharmacokinetic properties, such as solubility and blood-brain barrier penetration, compared to 2C-B. However, specific pharmacological data are unavailable in the provided evidence.

Functional Analogs: BOHB HCl vs. JHW 007 Hydrochloride

Both compounds are hydrochloride salts, suggesting similar handling and stability profiles.

| Property | BOHB HCl | JHW 007 Hydrochloride |

|---|---|---|

| CAS Number | 807631-10-3 | 202645-74-7 |

| Purity | ≥98% | Not specified |

| Application | Neuroscience/chemistry research | Unspecified research |

Key Contrast :

While BOHB HCl’s structure is well-defined, JHW 007’s molecular configuration remains unclear, limiting direct comparisons. Both compounds emphasize the need for rigorous safety protocols in research settings .

Distinction from β-Hydroxybutyrate (Metabolite)

The abbreviation "BOHB" is shared with the endogenous ketone body β-hydroxybutyrate, a metabolite elevated during ketosis. This homonym requires clarification:

Research Findings and Limitations

- Analytical Methods : BOHB HCl’s quantification in biological samples would require specialized assays, akin to those used for ketone body detection (e.g., colorimetric kits ).

- Safety and Handling : BOHB HCl’s safety data sheet emphasizes avoiding inhalation or ingestion, consistent with protocols for similar research chemicals .

Biological Activity

Bohb hydrochloride, also known as β-hydroxybutyrate (BOHB) hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in metabolic and neurological contexts. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cellular processes, and relevant research findings.

Overview of this compound

This compound is a salt form of β-hydroxybutyrate, a ketone body produced during the metabolism of fats. It serves as an alternative energy source for cells during periods of low carbohydrate availability, such as fasting or prolonged exercise. In addition to its role as an energy substrate, BOHB has been implicated in various biological processes, including gene regulation and cellular signaling.

1. Energy Metabolism:

BOHB is primarily known for its role in energy metabolism. It can cross the blood-brain barrier and serve as an energy source for neurons, particularly during states of ketosis. Research has shown that BOHB can enhance ATP production in brain cells, leading to improved cognitive function under stress conditions .

2. Epigenetic Modulation:

Recent studies have indicated that BOHB acts as an epigenetic modulator. It has been shown to inhibit histone deacetylases (HDACs), leading to increased histone acetylation and altered gene expression profiles in various cell types. For instance, in human embryonic kidney cells, BOHB treatment resulted in increased levels of H3K9ac, a marker associated with active gene transcription . However, some studies have reported inconsistent results regarding its effects on histone acetylation in different cell types .

3. Anti-inflammatory Effects:

BOHB has been observed to exert anti-inflammatory effects through modulation of immune responses. It can influence the production of pro-inflammatory cytokines and promote the resolution of inflammation by enhancing macrophage polarization towards an anti-inflammatory phenotype .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

-

Cognitive Function Improvement:

A study involving subjects undergoing ketogenic diets showed significant improvements in cognitive performance and memory recall attributed to elevated levels of BOHB during ketosis. The findings suggest that BOHB may enhance synaptic plasticity and neuroprotection . -

Metabolic Disorders:

In patients with type 2 diabetes, supplementation with BOHB has been linked to improved glycemic control and insulin sensitivity. Research indicates that BOHB may play a role in regulating glucose metabolism and lipid profiles .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural identity of BOHB hydrochloride?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and identify impurities via proton/carbon-13 NMR, referencing known spectral databases .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection, calibrated against certified reference standards .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns via ESI-MS or MALDI-TOF .

Q. How should researchers design initial in vitro assays to assess this compound’s biochemical activity?

- Methodological Answer :

- Dose-Response Curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to establish EC50/IC50 values. Include positive and negative controls .

- Assay Validation : Use cell lines or enzyme systems with well-characterized responses (e.g., HEK293 for receptor studies). Replicate experiments ≥3 times to assess variability .

- Data Normalization : Express results as fold-changes relative to controls, with statistical significance determined via ANOVA or t-tests .

Advanced Research Questions

Q. How can contradictions in reported pharmacokinetic data for this compound be systematically resolved?

- Methodological Answer :

- Meta-Analysis Framework : Compile studies from peer-reviewed databases (PubMed, SciFinder) and categorize by experimental variables (species, dosage, administration route). Use statistical tools (e.g., funnel plots) to detect publication bias .

- In Silico Modeling : Apply PBPK (physiologically based pharmacokinetic) models to reconcile interspecies differences, incorporating parameters like logP, protein binding, and clearance rates .

- Experimental Replication : Reproduce conflicting studies under standardized conditions, adhering to protocols in the Investigator’s Brochure (IB) for dose administration and sampling .

Q. What strategies optimize experimental design for ecotoxicological studies on this compound?

- Methodological Answer :

- Tiered Testing :

- Data Integration : Use probabilistic risk assessment models to extrapolate lab data to real-world scenarios, accounting for bioavailability and abiotic factors (pH, temperature) .

Data Analysis & Reproducibility

Q. How should researchers address variability in cell-based assays measuring this compound’s efficacy?

- Methodological Answer :

- Quality Control :

- Cell Line Authentication : STR profiling to confirm identity .

- Batch Effects : Include inter-batch controls and normalize data using Z-score or RUV-seq .

- Robust Statistical Practices : Apply mixed-effects models to account for random variables (e.g., technician, reagent lot) .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles. Conduct operations in fume hoods for volatile preparations .

- Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Literature & Ethical Considerations

Q. How can researchers conduct a comprehensive literature review to identify gaps in this compound studies?

- Methodological Answer :

- Search Strategy : Use Boolean operators in PubMed/Scopus: (this compound) AND (pharmacokinetics OR toxicity). Filter for studies post-2010 to prioritize recent findings .

- Gap Analysis : Create a matrix categorizing studies by focus (e.g., mechanistic, clinical) and highlight underrepresented areas (e.g., long-term neurotoxicity) .

Q. What ethical guidelines apply to preclinical studies involving this compound?

- Methodological Answer :

- Animal Welfare : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including justification of sample sizes and humane endpoints .

- Data Transparency : Publish negative/ambiguous results in repositories like Zenodo to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.